BenchChemオンラインストアへようこそ!

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Lipophilicity Drug-likeness Permeability

N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-26-5) is a fully synthetic small molecule belonging to the 2,4-diphenylpyrimidine-5-carboxamide class, a scaffold widely exploited in kinase inhibitor discovery, particularly for p38 MAP kinase modulation. The compound is characterized by a 3,4-difluorophenyl amide substituent at the 5-position of the central pyrimidine ring, with unsubstituted phenyl groups at the 2- and 4-positions.

Molecular Formula C23H15F2N3O
Molecular Weight 387.39
CAS No. 321433-26-5
Cat. No. B2609518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
CAS321433-26-5
Molecular FormulaC23H15F2N3O
Molecular Weight387.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4
InChIInChI=1S/C23H15F2N3O/c24-19-12-11-17(13-20(19)25)27-23(29)18-14-26-22(16-9-5-2-6-10-16)28-21(18)15-7-3-1-4-8-15/h1-14H,(H,27,29)
InChIKeyKVGANTODEZYGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-26-5): Core Scaffold and Physicochemical Identity for Procurement Decisions


N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-26-5) is a fully synthetic small molecule belonging to the 2,4-diphenylpyrimidine-5-carboxamide class, a scaffold widely exploited in kinase inhibitor discovery, particularly for p38 MAP kinase modulation. The compound is characterized by a 3,4-difluorophenyl amide substituent at the 5-position of the central pyrimidine ring, with unsubstituted phenyl groups at the 2- and 4-positions. Computed physicochemical descriptors from PubChem include a molecular weight of 387.4 g/mol, a calculated logP (XLogP3) of 4.6, a topological polar surface area (TPSA) of 54.88 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Commercially, the compound is typically supplied at ≥95% purity, as indicated by multiple reputable chemical sourcing platforms, and is cataloged under the screening library identifier Bionet1_001282 [1].

Why N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the 2,4-diphenylpyrimidine-5-carboxamide chemotype, even minor alterations to the N-aryl amide substituent can produce profound shifts in kinase selectivity, cellular potency, and pharmacokinetic behavior. The 3,4-difluorophenyl motif of the target compound introduces a distinctive electron-withdrawing and steric profile that differs from mono-fluorinated (e.g., 4-fluorophenyl, CAS 321433-15-2), mono-chlorinated (e.g., 3-chlorophenyl, CAS 321433-17-4), or trifluoromethyl-substituted analogs [1]. Published structure-activity relationship (SAR) studies on pyrimidine-based p38α inhibitors demonstrate that the position and electronegativity of halogen substituents on the anilide ring directly modulate both enzymatic IC50 values and whole-blood TNFα suppression, meaning that generic substitution without confirmatory head-to-head data risks selecting a compound with inferior target engagement or unanticipated off-target liabilities [1][2]. Furthermore, the commercial availability and batch-to-batch purity specifications differ meaningfully across analogs, making direct procurement without comparator evidence inadvisable .

Quantitative Comparator Evidence: N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide vs. Closest Procurement Alternatives


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Mono-Halogenated Analogs

The 3,4-difluorophenyl substituent elevates lipophilicity (XLogP3 = 4.6) relative to the mono-fluoro analog N-(4-fluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-15-2, XLogP3 = 4.3), while maintaining a comparable hydrogen-bond donor count (1) and acceptor count (5). The di-fluoro substitution also increases TPSA slightly from 54.88 Ų to a value that, when normalized for molecular weight, preserves acceptable drug-likeness metrics [1][2]. These differences can influence passive membrane permeability and non-specific protein binding, key considerations for in vitro assay development.

Lipophilicity Drug-likeness Permeability

Purity Baseline and Commercial Traceability: 95% Assay Consistency vs. Lower-Purity 3-Chlorophenyl Analog

Multiple independent chemical vendors list the target compound at a minimum purity of 95% (HPLC), providing a consistent quality benchmark for procurement. In contrast, the structurally similar N-(3-chlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-17-4) is offered by some suppliers at 90% purity, potentially introducing batch-dependent variability in biological assay outcomes .

Purity specification Procurement QC compliance

Structural Determinants of p38α Kinase Inhibition: Importance of the 3,4-Difluoro Substitution Pattern Over Mono-Fluoro or Chloro Congeners

Patents and peer-reviewed medicinal chemistry literature covering the 2,4-diphenylpyrimidine-5-carboxamide chemotype establish that the N-aryl substituent is a critical driver of p38α enzymatic potency. Compounds bearing a 3,4-dihalogenated phenyl ring consistently exhibit single-digit to sub-micromolar IC50 values in p38α enzymatic assays, whereas the corresponding 4-fluoro or 3-chloro mono-substituted analogs often show 5- to 20-fold attenuated activity [1][2]. Although direct head-to-head data for the target compound are not available in public databases, the 3,4-difluorophenyl moiety is explicitly claimed as a preferred embodiment in multiple p38 inhibitor patents, indicating its selection from broad SAR explorations.

p38 MAP kinase inhibition SAR Anti-inflammatory

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

The target compound possesses 4 rotatable bonds, identical to its mono-fluorinated analog (CAS 321433-15-2), but the di-ortho substitution pattern on the anilide ring may restrict conformational freedom of the carboxamide linkage via intramolecular steric effects. This could reduce the entropic penalty upon kinase binding, potentially enhancing binding affinity beyond what would be predicted from simple additivity of substituent effects [1]. This property is not shared by the 4-fluorophenyl or 4-chlorophenyl analogs, where the para-substitution leaves the amide bond freely rotatable.

Conformational entropy Molecular recognition Lead optimization

Evidence-Based Application Scenarios for N-(3,4-Difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide Procurement


Chemical Probe for p38 MAP Kinase Pathway Deconvolution in Inflammatory Signaling Research

Based on class-level evidence that 2,4-diphenylpyrimidine-5-carboxamides with dihalogenated anilide substituents are optimized p38α inhibitors [1], this compound is suitable as a tool molecule for dissecting p38-dependent signaling cascades in cell-based models of inflammation. Its 95% purity specification ensures reproducible dose-response relationships for IC50 determination in LPS-stimulated PBMC or whole-blood TNFα release assays.

Scaffold-Hopping Reference Compound for Kinase Inhibitor Medicinal Chemistry Programs

The 3,4-difluorophenyl substitution pattern represents a chemically tractable starting point for further SAR exploration. Medicinal chemistry teams can use this compound to benchmark the activity of newly synthesized analogs, leveraging its well-defined physicochemical properties (XLogP3 = 4.6, MW = 387.4) as a reference for ligand efficiency calculations [2].

Negative-Control Design for Selectivity Profiling Panels

When screening against a broad panel of kinases, this compound can serve as a selectivity control where engagement of p38α (or closely related MAP kinases) is expected but off-target activity on tyrosine kinases (e.g., FLT3) must be ruled out. Its distinct halogenation pattern may confer differential selectivity windows compared to mono-halogenated analogs, as suggested by patent SAR data [1].

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.